5-Bromo-2-{[1-(oxane-4-carbonyl)piperidin-3-yl]methoxy}pyrimidine
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Overview
Description
5-Bromo-2-{[1-(oxane-4-carbonyl)piperidin-3-yl]methoxy}pyrimidine is a complex organic compound that features a bromopyrimidine moiety linked to a piperidine ring via an oxymethyl group, and further connected to an oxan-4-yl methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-{[1-(oxane-4-carbonyl)piperidin-3-yl]methoxy}pyrimidine typically involves multi-step organic reactions. The initial step often includes the bromination of pyrimidine to obtain 5-bromopyrimidine. This is followed by the formation of the oxymethyl linkage with piperidine.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesizers and reactors to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency, often involving continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the bromopyrimidine moiety, potentially converting it to a pyrimidine derivative.
Substitution: The bromine atom in the bromopyrimidine moiety can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the piperidine ring.
Reduction: Pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The bromopyrimidine moiety is particularly of interest due to its ability to interact with biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated as a lead compound for the development of drugs targeting specific enzymes or receptors involved in diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for various applications.
Mechanism of Action
The mechanism of action of 5-Bromo-2-{[1-(oxane-4-carbonyl)piperidin-3-yl]methoxy}pyrimidine involves its interaction with specific molecular targets. The bromopyrimidine moiety can bind to enzyme active sites or receptor binding pockets, modulating their activity. The piperidine ring provides structural stability, while the oxan-4-yl methanone group enhances its binding affinity .
Comparison with Similar Compounds
Similar Compounds
- [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(2-methoxypyridin-3-yl)methanone
- [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone
Uniqueness
Compared to similar compounds, 5-Bromo-2-{[1-(oxane-4-carbonyl)piperidin-3-yl]methoxy}pyrimidine stands out due to its unique combination of functional groups. The presence of the oxan-4-yl methanone group provides additional chemical reactivity and potential for further functionalization, making it a valuable compound for various applications.
Properties
IUPAC Name |
[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(oxan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrN3O3/c17-14-8-18-16(19-9-14)23-11-12-2-1-5-20(10-12)15(21)13-3-6-22-7-4-13/h8-9,12-13H,1-7,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGGYHXUUITEGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CCOCC2)COC3=NC=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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